1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
Its molecular formula is C₁₉H₁₇F₂N₃OS, and it features a spiro[4.5]decene core substituted with a 3-fluorobenzoyl group, a 4-fluorophenyl ring, and a methyl group at position 8 . Key physicochemical properties include a molecular weight of 277.37 g/mol, a CAS number of 872207-12-0, and storage recommendations at 0°C .
Properties
IUPAC Name |
(3-fluorophenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3OS/c1-25-11-9-21(10-12-25)24-18(14-5-7-16(22)8-6-14)20(28)26(21)19(27)15-3-2-4-17(23)13-15/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESVVEBGTHASLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
- Bromine substitution () further elevates molecular weight and introduces steric bulk, which could impact receptor binding .
- Aromatic System Modifications : The unsubstituted phenyl derivative () lacks halogen electronegativity, reducing dipole interactions and possibly decreasing affinity for halogen-bonding receptors .
Pharmacological Implications
- Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity favor interactions with hydrophobic pockets in enzymes (e.g., cytochrome P450), while chlorine’s larger size may enhance steric hindrance, reducing off-target effects .
- Brominated Analogs : Bromine’s polarizability could improve binding to aromatic residues in receptor sites, but its larger atomic radius might limit solubility .
- Spirocyclic Core Stability : The 8-methyl group in the target compound (vs. ethyl in ) may enhance metabolic stability by reducing oxidative degradation .
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